molecular formula C8H8N2O2S B3023077 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione CAS No. 62031-97-4

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione

Cat. No.: B3023077
CAS No.: 62031-97-4
M. Wt: 196.23 g/mol
InChI Key: WDAZLLRXKDSCLR-UHFFFAOYSA-N
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Description

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione is a specialized organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.22 g/mol . It is characterized by an imidazolidine-2,4-dione core structure, commonly known as a hydantoin, which is substituted with a methyl group and a thiophen-2-yl group at the 5-position . This structure incorporates a heterocyclic thienyl ring, making it a potential intermediate for the synthesis of more complex molecules in medicinal and organic chemistry research. The compound is provided with the CAS Registry Number 62031-97-4 . Its key identifiers include the SMILES string C1=C(SC=C1)C2(NC(=O)NC2=O)C and the InChIKey WDAZLLRXKDSCLR-UHFFFAOYSA-N . As a building block, this hydantoin derivative is primarily of interest in the development of novel pharmaceutical compounds and as a reagent in chemical synthesis. All products are For Research Use Only and are strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAZLLRXKDSCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283555
Record name 5-methyl-5-thien-2-ylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62031-97-4
Record name 62031-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 62031-97-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-5-thien-2-ylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione typically involves the reaction of thiophene derivatives with imidazolidine-2,4-dione precursors under specific conditions. One common method includes the use of a base-catalyzed reaction where thiophene is reacted with an imidazolidine-2,4-dione derivative in the presence of a suitable base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-5-thien-2-ylimidazolidine-2,4-dione has garnered attention for its potential therapeutic applications:

  • Anticonvulsant Activity : Similar to other imidazolidine derivatives, this compound may exhibit anticonvulsant properties. Research into related compounds has shown that modifications on the imidazolidine ring can enhance calcium channel blocking activity, which is beneficial in treating epilepsy and other seizure disorders .
  • Antimicrobial Properties : Some studies suggest that derivatives of imidazolidine diones possess antimicrobial properties. The thienyl substituent may contribute to the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in antibiotic development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : The compound can be synthesized through various pathways involving thienyl and imidazolidine precursors. Its reactivity allows it to participate in further transformations, including nucleophilic substitutions and cycloadditions, leading to the formation of more complex molecules .

Case Study 1: Anticonvulsant Research

A study published in Molbank highlighted the synthesis of hydantoin derivatives structurally related to 5-methyl compounds. The research demonstrated that modifications on the imidazolidine structure could lead to enhanced anticonvulsant activities, suggesting that 5-methyl derivatives could be explored for similar effects .

Case Study 2: Antimicrobial Activity

Research conducted on thienyl-substituted compounds indicated promising antimicrobial properties against various bacterial strains. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy .

Mechanism of Action

The mechanism of action of 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The thienyl group can interact with hydrophobic pockets in proteins, while the imidazolidine-2,4-dione core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Molecular Features

Compound Name Substituents at 5-Position Molecular Formula Molecular Weight Key Features Reference
5-Methyl-5-thien-2-ylimidazolidine-2,4-dione Thien-2-yl, methyl C8H8N2O2S 196.23 g/mol Thiophene (sulfur heterocycle) Target Compound
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl, methyl C12H14N2O3 234.25 g/mol Polar methoxy group, steric bulk
5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione 4-Fluorophenyl, methyl C10H9FN2O2 208.19 g/mol Electron-withdrawing fluorine
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione 4-Methoxyphenyl, ethyl C12H14N2O3 234.25 g/mol Longer alkyl chain, methoxy group
5-Isopropyl-5-methylimidazolidine-2,4-dione Isopropyl, methyl C7H12N2O2 156.18 g/mol Branched aliphatic substituent

Key Observations :

  • Electronic Effects : The thien-2-yl group in the target compound introduces a sulfur atom, which is less electronegative than fluorine (in ) but more polarizable than alkyl or methoxy groups. This may enhance π-π stacking or sulfur-mediated interactions in biological systems.
  • Steric Effects : Bulky substituents like 4-methoxy-3-methylphenyl () may hinder molecular packing, affecting crystallinity and stability.

Stability and Crystallographic Trends

  • Crystal Packing : Compounds like (fluorophenyl) and (isopropyl) exhibit diverse intermolecular interactions (e.g., H-bonding, van der Waals). The thien-2-yl group’s planar structure may favor π-stacking, improving crystallinity .
  • Thermal Stability : Electron-withdrawing groups (e.g., fluorine in ) enhance stability, whereas electron-donating groups (e.g., methoxy in ) may reduce thermal resistance.

Q & A

What are the established synthetic methodologies for 5-Methyl-5-thien-2-ylimidazolidine-2,4-dione, and what reaction conditions optimize yield?

Answer: The compound is synthesized via condensation reactions between thiophene derivatives and imidazolidine precursors. For example, analogous imidazolidine-2,4-diones are prepared by refluxing thiosemicarbazide with chloroacetic acid, sodium acetate, and aromatic aldehydes in a DMF-acetic acid solvent system (2 hours, 150°C). Recrystallization from ethanol/DMF mixtures ensures purity >95%. Stoichiometric ratios (e.g., 1:1 aldehyde to thiazolidinedione) and reaction time (2–4 hours) are critical for yield optimization .

How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer: ¹H/¹³C NMR identifies substituent positions and distinguishes E/Z isomers via coupling constants (e.g., olefinic protons at δ 7.2–7.8 ppm). X-ray crystallography confirms bond angles and dihedral angles, as demonstrated for 5-(4-fluorophenyl) analogs, where crystallographic data validated the imidazolidine ring’s planarity and thienyl group orientation .

What purification techniques are most effective for isolating imidazolidine-2,4-dione derivatives, and how do solvent systems impact purity?

Answer: Recrystallization using DMF-ethanol or acetic acid-water removes byproducts. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) isolates target compounds from complex mixtures. Polar solvents like DMF may co-elute impurities, necessitating iterative solvent optimization, as shown in antimicrobial thiazolidinedione studies .

How should researchers address discrepancies in biological activity data for thienyl-substituted imidazolidinediones across studies?

Answer: Variations in microbial strains, incubation times, or compound stability (e.g., oxidation susceptibility) can cause inconsistencies. Standardized protocols (CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing and stability studies under assay conditions (e.g., pH, temperature) are recommended. Meta-analysis of dose-response curves and replication under controlled environments reconcile discrepancies .

What spectroscopic and computational approaches validate the electronic effects of the thienyl group in this compound?

Answer: UV-Vis spectroscopy identifies π→π* transitions (λmax ~280 nm) influenced by the thienyl ring’s electron-rich nature. DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps (e.g., 4.2 eV) and charge distribution, correlating with electrophilic reactivity. Fluorophenyl analogs demonstrate how substituents modulate aromatic substitution kinetics .

What are the mechanistic implications of substituent variations in the thiophene ring on the compound’s reactivity?

Answer: Electron-withdrawing groups (e.g., Cl at the thiophene 5-position) increase electrophilicity at the methylidene carbon, accelerating nucleophilic additions. Electron-donating groups (e.g., OCH3) reduce reactivity, as shown in comparative studies of 5-chloro vs. 5-methoxy derivatives. Hammett plots (σpara values) and kinetic isotope effects quantify these trends .

How do crystallization conditions affect the polymorphic forms of imidazolidine-2,4-diones, and what analytical methods detect these variations?

Answer: Slow evaporation from DMSO/water yields monoclinic crystals (thermodynamically stable), while rapid cooling from ethanol produces orthorhombic polymorphs. Powder XRD (2θ = 10°–30°) and DSC (melting endotherms at 180–200°C) differentiate forms, as applied to 5-(4-methoxyphenyl) analogs .

What role do solvent polarity and proticity play in the kinetic vs. thermodynamic control of imidazolidinedione synthesis?

Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring kinetic control and faster reactions. Protic solvents (e.g., acetic acid) enhance thermodynamic control via hydrogen bonding, promoting selective formation of stable isomers, as observed in Z-arylidene derivative synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-Methyl-5-thien-2-ylimidazolidine-2,4-dione

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